

Technical Guide: Physical Properties of 4-(3-Phenylpropyl)pyridine 1-oxide

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Compound of Interest

Compound Name: 4-(3-Phenylpropyl)pyridine 1-oxide

Cat. No.: B3415718

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Introduction

4-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its unique structural features, combining a pyridine N-oxide moiety with a flexible phenylpropyl side chain, make it a versatile building block for the synthesis of novel compounds with potential applications in catalysis and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the known physical properties of **4-(3-phenylpropyl)pyridine 1-oxide**, along with general experimental protocols for their determination and characterization.

Core Physical Properties

The physical characteristics of **4-(3-Phenylpropyl)pyridine 1-oxide** are essential for its handling, characterization, and application in research and development. The following table summarizes the key physical property data available for this compound.



Property	Value	Source
Molecular Formula	C14H15NO	[1]
Molecular Weight	213.27 g/mol	[1]
Appearance	Solid	[2]
Melting Point	58-65 °C	[1][2]
Boiling Point	397.6 °C (Predicted)	N/A
Density	1.11 g/cm³ (Predicted)	N/A
Solubility	Insoluble in water; Soluble in alcohol.	
pKa (of conjugate acid)	0.8 (for pyridine N-oxide)	[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **4-(3-phenylpropyl)pyridine 1-oxide** are not extensively reported in the literature. However, standard analytical techniques can be employed for its characterization.

Synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide

The synthesis of **4-(3-phenylpropyl)pyridine 1-oxide** can be achieved by the N-oxidation of its precursor, 4-(3-phenylpropyl)pyridine. A general procedure for the oxidation of pyridines involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

Materials:

- 4-(3-phenylpropyl)pyridine
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution



- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve 4-(3-phenylpropyl)pyridine in dichloromethane in a round-bottom flask.
- · Cool the solution in an ice bath.
- Add m-CPBA portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess peroxy acid.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Characterization Protocols

Melting Point Determination: The melting point of the purified **4-(3-phenylpropyl)pyridine 1-oxide** can be determined using a standard melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Spectroscopic Analysis:

 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. A typical procedure involves dissolving the

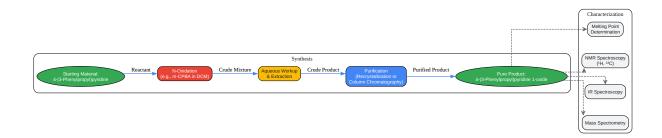


sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectra on a high-resolution NMR spectrometer. The chemical shifts, multiplicities, and integration of the signals would be characteristic of the **4-(3-phenylpropyl)pyridine 1-oxide** structure.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
 in the molecule. The spectrum would be expected to show characteristic absorption bands
 for the N-O stretching vibration (typically around 1200-1300 cm⁻¹), as well as aromatic C-H
 and C=C stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight
 of the compound. For 4-(3-phenylpropyl)pyridine 1-oxide, the expected molecular ion
 peak [M+H]+ would be observed at m/z 214.12265.[4]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **4- (3-Phenylpropyl)pyridine 1-oxide**.





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Caption: Workflow for the synthesis and characterization of **4-(3-Phenylpropyl)pyridine 1-oxide**.

This guide provides a foundational understanding of the physical properties and characterization of **4-(3-phenylpropyl)pyridine 1-oxide**, serving as a valuable resource for researchers in the field. Further experimental investigations are encouraged to expand upon the data presented herein.

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